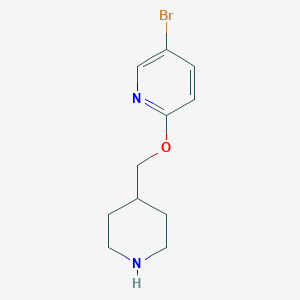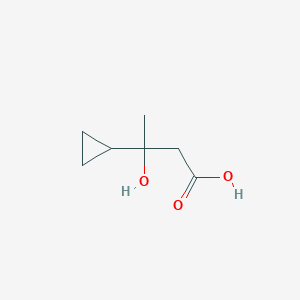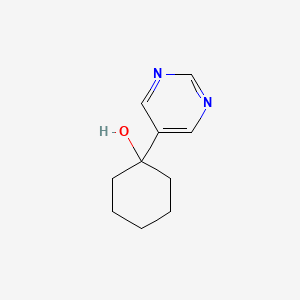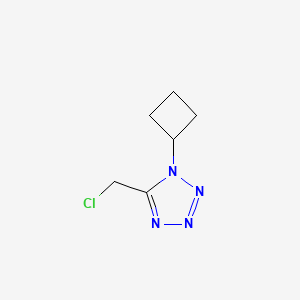![molecular formula C11H14F3N B1528708 Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine CAS No. 1344274-22-1](/img/structure/B1528708.png)
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Vue d'ensemble
Description
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a chemical compound with the CAS Number: 1344274-22-1 . It is also known by its IUPAC Name as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 217.23 . Its InChI Code is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a liquid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Applications
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a compound that contains a trifluoromethyl (TFM, -CF3) group . Over the past 20 years, the FDA has approved numerous drugs that contain this group . These drugs have been used to treat various diseases and disorders .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The detailed chemistry of 19 FDA-approved drugs, which contain the TFM group as one of the pharmacophores, has been covered in the past 20 years .
Development of New Synthetic Protocols
Several research groups have created new synthetic protocols in recent years, resulting in a vastly comprehensive toolkit for R&D chemists . These protocols include -CF3-containing compounds that perform a wide range of biological and chemical functions .
Organo-Fluorine Chemistry
Organo-fluorine chemistry is a unique branch of organic chemistry . The fluorine incorporation in the organic molecules exhibits bizarre behaviors . Hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Fluoxetine Synthesis
The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The mechanism of action shows that the fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Antibacterial Activity
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” can be used in the synthesis of novel triazolo[4,3- ]. This compound has shown antibacterial activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Compounds with trifluoromethyl groups are often involved in reactions with carbon-centered radical intermediates .
Biochemical Pathways
Compounds with trifluoromethyl groups are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21723 g/mol , which could influence its bioavailability.
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in various fields, including pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJIFPPXTXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)







![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)

